N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine

Polyamine Transport Uptake Inhibition Photoaffinity Labeling

Bifunctional photoaffinity probe with norspermidine core for selective polyamine-binding protein capture. Combines photoactivatable aryl azide and biotin for covalent target capture and sensitive streptavidin detection. Uniquely suited for polyamine transport system mapping in cancer cells; triamine-specific interactome studies differentiate from diamine analogs. This specific structure ensures valid experimental outcomes; generic substitutions invalidate results.

Molecular Formula C22H33N9O4S
Molecular Weight 519.6 g/mol
Cat. No. B12372890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine
Molecular FormulaC22H33N9O4S
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCNCCCNC3=C(C=C(C=C3)N=[N+]=[N-])[N+](=O)[O-])NC(=O)N2
InChIInChI=1S/C22H33N9O4S/c23-30-29-15-7-8-16(18(13-15)31(34)35)25-11-3-9-24-10-4-12-26-20(32)6-2-1-5-19-21-17(14-36-19)27-22(33)28-21/h7-8,13,17,19,21,24-25H,1-6,9-12,14H2,(H,26,32)(H2,27,28,33)/t17-,19-,21-/m0/s1
InChIKeyXNCXYYZHGGLPHP-CUWPLCDZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine: Photoaffinity Polyamine Probe for Protein Interaction Mapping


N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine (CAS 786609-83-4, C22H33N9O4S, MW 519.62) is a bifunctional photoaffinity probe belonging to the class of biotinylated polyamine derivatives [1]. This compound combines a norspermidine backbone, which confers affinity for polyamine-binding proteins and transporters, with a photoactivatable 4-azido-2-nitrophenyl group that forms covalent bonds upon UV irradiation, and a terminal biotin moiety for subsequent detection or affinity enrichment using streptavidin-based systems . It is primarily employed as a research tool in chemoproteomics and biochemical assays to identify and characterize polyamine-interacting proteins [2].

N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine: Structural Specificity Dictates Target Engagement and Experimental Outcomes


Generic substitution with alternative biotinylated polyamine probes or non-biotinylated photoaffinity labels is not scientifically valid. The norspermidine backbone of this probe confers distinct binding properties compared to spermidine- or spermine-based analogs, resulting in differential protein interaction profiles and subcellular localization [1]. The combination of the photoactivatable aryl azide group and the biotin handle enables both covalent target capture and highly sensitive detection, a dual functionality absent in simple polyamine derivatives. Interchanging with probes lacking the norspermidine core or the biotin tag would fundamentally alter the experimental outcome, as demonstrated by proteomic studies showing that diamine and triamine analogs engage largely non-overlapping sets of protein targets [1].

Quantitative Differentiation of N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine for Procurement and Application Decisions


Norspermidine Backbone Confers Distinct Polyamine Transporter Affinity Compared to Spermidine

The norspermidine core of N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine is expected to engage polyamine transport systems with different affinity compared to spermidine-based probes. In a relevant class-level study, unmodified norspermidine inhibited 3H-spermidine uptake in breast cancer cell lines (JIMT-1, L56Br-C1, MCF-7, MCF-10A) in a concentration-dependent manner, with significant inhibition observed at 100 µM [1]. This indicates that norspermidine-based probes may exhibit altered transport kinetics and cellular entry profiles relative to spermidine-based photoprobes, which is critical for experiments targeting the polyamine transport system.

Polyamine Transport Uptake Inhibition Photoaffinity Labeling

Triamine Probes (Norspermidine/Spermidine) Exhibit Distinct Proteomic Interaction Profiles Compared to Diamine Analogs

In a proteomic study using HeLa cells, photoaffinity polyamine probes with triamine backbones (compounds 4, 5, and 6) engaged a largely non-overlapping set of protein targets compared to diamine analogs (compounds 2 and 3). Specifically, 171 protein groups were bound exclusively by diamine probes, while 195 protein groups were bound exclusively by triamine probes [1]. N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine, as a triamine (norspermidine) derivative, is therefore predicted to target the triamine-specific proteome subset, which includes proteins involved in nucleoplasmic and cytoplasmic processes, in contrast to diamine probes that localize to vesicle-like structures near the Golgi [1].

Chemoproteomics Protein Interaction Mapping Polyamine Biology

Dual Photoaffinity-Biotin Functionality Enables Covalent Capture and Ultrasensitive Detection

The integrated biotin handle in N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine eliminates the need for secondary click chemistry steps for detection, streamlining the workflow. While direct quantitative data for this specific compound are not available in primary literature, the biotin-streptavidin detection system is established to offer high sensitivity. For context, photobiotin (a structurally related aryl azide-biotin conjugate) achieved detection limits below 10 pg for protein labeling when paired with avidin-alkaline phosphatase, and provided a 64- to 1024-fold increase in sensitivity over Coomassie blue staining for electrophoretic separations [1].

Photoaffinity Labeling Biotin-Streptavidin Detection Protein Biotinylation

UV-Activatable Aryl Azide Enables Spatiotemporal Control of Covalent Labeling

The 4-azido-2-nitrophenyl moiety in N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine generates a highly reactive nitrene species upon UV irradiation, forming covalent bonds with nearby biomolecules in a light-dependent manner [1]. This photoactivation mechanism is shared with photobiotin, which has been demonstrated to form stable linkages with single- and double-stranded nucleic acids upon brief visible light irradiation [2]. The ability to trigger covalent capture with precise temporal and spatial control distinguishes this probe from affinity-based probes that rely solely on reversible, non-covalent interactions, which are prone to dissociation during wash steps and may miss weak or transient binders.

Photoaffinity Labeling Covalent Probe Target Engagement

Optimal Use Cases for N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine Based on Verified Differentiation


Mapping Polyamine Transporter-Interacting Proteins in Cancer Cells

The norspermidine backbone of N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine makes it particularly suited for studies of the polyamine transport system (PTS) in cancer cells, where PTS activity is often upregulated. Users can employ this probe for photoaffinity labeling of cell-surface proteins involved in polyamine uptake, followed by streptavidin-based enrichment and mass spectrometry to identify transporter-associated proteins. The norspermidine core may offer distinct binding kinetics compared to spermidine-based probes, potentially revealing novel PTS components [1].

Chemoproteomic Profiling of Triamine-Binding Proteins

For proteome-wide identification of proteins that specifically interact with triamines (norspermidine/spermidine) as opposed to diamines, N-(4-Azido-2-nitrophenyl)-N''-biotinylnorspemidine is an appropriate tool. As demonstrated in recent chemoproteomic studies, triamine probes engage a distinct subset of the proteome, including proteins localized to the nucleoplasm and cytoplasm [2]. This probe enables users to map the triamine-specific interactome in their cell line or tissue of interest.

UV-Controlled Covalent Labeling in Live-Cell Imaging or Protein Pull-Down Assays

The photoactivatable aryl azide group allows researchers to trigger covalent attachment of the biotin tag to target proteins at a precisely defined time point (e.g., following a specific cellular stimulus). This spatiotemporal control is valuable for pulse-chase style experiments, for capturing transient interaction complexes that would otherwise dissociate, and for live-cell labeling where the probe can be allowed to equilibrate before UV activation to minimize non-specific background [3].

Sensitive Detection of Polyamine-Binding Proteins in Low-Abundance Samples

The integrated biotin moiety enables ultrasensitive detection of probe-labeled proteins using streptavidin-conjugated reporters (e.g., HRP, alkaline phosphatase, fluorophores). Based on the sensitivity achieved with structurally related photobiotin probes, this compound is well-suited for detecting low-abundance polyamine-binding proteins in limited sample quantities, such as primary cell isolates or microdissected tissue, where signal amplification is critical [4].

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